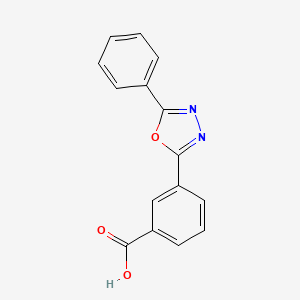

3-(5-苯基-1,3,4-恶二唑-2-基)苯甲酸

描述

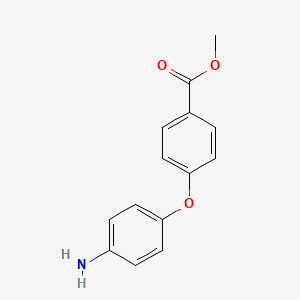

“3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid” is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is also known by its CAS number 23464-98-4 .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes “3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid”, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . A variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane are used .Molecular Structure Analysis

The molecular structure of “3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid” can be analyzed using spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid” include a melting point of 139-143°C, a predicted boiling point of 433.4±47.0 °C, and a predicted density of 1.299±0.06 g/cm3 . The pKa is predicted to be 4.07±0.10 .科学研究应用

植物生长调节

- 3-(5-苯基-1,3,4-恶二唑-2-基)苯甲酸因其作为合成植物生长调节剂的潜力而受到研究。Harris 和 Huppatz (1978) 在他们的研究“合成植物生长调节剂。一些五元杂环的 C-邻羧基苯基衍生物的合成”中描述了其合成和在该领域的应用 (Harris 和 Huppatz,1978)。

抗菌和溶血剂

- 该化合物的衍生物已被合成并评估其抗菌和溶血活性。Rehman 等人 (2016) 的一项研究讨论了 N-取代衍生物的合成及其作为抗菌剂的潜在应用 (Rehman 等,2016)。

药物研究

- 在制药领域,3-(5-苯基-1,3,4-恶二唑-2-基)苯甲酸的衍生物已被合成用于各种药用应用,包括抗癌活性。Salahuddin 等人 (2014) 进行了一项研究“2-(萘-1-基甲基/萘-2-基氧基甲基)-1-[5-(取代苯基)-[1,3,4]恶二唑-2-基甲基]-1H-苯并咪唑的合成、表征和抗癌评价”,探索了这一潜力 (Salahuddin 等,2014)。

光致发光性质

- 该化合物及其衍生物的光致发光性质已得到研究。例如,Han 等人 (2010) 合成了 1,3,4-恶二唑衍生物,并在“含有 1,3,4-恶二唑荧光团的新型中间相行为和光致发光性质的合成、介晶行为和光致发光性质”中研究了它们的相行为和光致发光性质 (Han 等,2010)。

缓蚀

- 3-(5-苯基-1,3,4-恶二唑-2-基)苯甲酸的衍生物已被评估其在缓蚀中的有效性。Ammal 等人 (2018) 题为“取代和温度对含 1,3,4-恶二唑的苯并咪唑在硫酸中对低碳钢缓蚀性能的影响:物理化学和理论研究”的研究重点介绍了这一应用 (Ammal 等,2018)。

分子对接研究

- 该化合物一直是分子对接研究的主题,以评估其作为抗菌剂的潜力。Dhotre 等人 (2020) 在“氟代 1,3,4-恶二唑衍生物作为抗菌剂的微波辅助合成和分子对接研究”中对此进行了探讨 (Dhotre 等,2020)。

合成化学

- 该化合物是合成化学中的关键中间体,特别是在生物活性衍生物的合成中。Zhaimukhambetova 等人 (2017) 在“1,3,4-恶二唑-2-基氨基甲酸酯类的新型潜在生物活性衍生物的合成”中讨论了其在合成具有潜在生物活性的新衍生物中的作用 (Zhaimukhambetova 等,2017)。

安全和危害

The safety and hazards associated with “3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid” include hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P264-P270-P280-P301+P312-P305+P351+P338-P337+P313, which provide guidance on how to handle the compound safely .

未来方向

属性

IUPAC Name |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)14-17-16-13(20-14)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFBVMSFONVVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)